5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole
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Overview
Description
The compound “US9187437, 38” is a substituted oxadiazole compound. It is known for its potential therapeutic applications, particularly as a selective agonist for G protein-coupled receptor S1P1. This compound has been studied for its bioactive properties and its ability to elicit diverse physiological effects on various cell types and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of substituted oxadiazole compounds, including “US9187437, 38,” typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of these compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .
Scientific Research Applications
Chemistry: In chemistry, “US9187437, 38” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its interactions with cellular receptors, particularly the sphingosine-1-phosphate receptor 3 (S1PR3). It has shown potential in modulating cell proliferation and apoptosis .
Medicine: Medically, the compound is being explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its ability to selectively target specific receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, “US9187437, 38” is used in the development of pharmaceuticals and agrochemicals. Its stability and bioactivity make it suitable for various applications .
Mechanism of Action
The compound “US9187437, 38” exerts its effects by acting as a selective agonist for the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By binding to S1PR3, the compound can modulate these processes, leading to its therapeutic effects .
Molecular Targets and Pathways:
Sphingosine-1-phosphate receptor 3 (S1PR3): The primary target of the compound.
Pathways: The compound influences pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- SCHEMBL876090
- CHEMBL3906369
- BDBM192146
Comparison: Compared to similar compounds, “US9187437, 38” is unique in its high selectivity for S1PR3 and its potent bioactivity. While other compounds may also target S1PR3, “US9187437, 38” has shown superior efficacy in preclinical studies, making it a more promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-[2-(1-phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O/c1-3-9-18(10-4-1)21(12-5-2-6-13-21)14-11-19-23-20(24-25-19)17-8-7-15-22-16-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |
InChI Key |
UAUQCABEJBRLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=NC(=NO2)C3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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